molecular formula C12H17BrO3S B1402313 2-Bromo-1,3-dimethyl-5-(3-(methylsulfonyl)propoxy)benzene CAS No. 1372195-69-1

2-Bromo-1,3-dimethyl-5-(3-(methylsulfonyl)propoxy)benzene

Cat. No. B1402313
Key on ui cas rn: 1372195-69-1
M. Wt: 321.23 g/mol
InChI Key: BCNCIMZVAMSCOG-UHFFFAOYSA-N
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Patent
US08952185B2

Procedure details

2-Bromo-1,3-dimethyl-5-[3-(methylsulfonyl)propoxy]benzene (50.0 g) and 3-formylphenylboronic acid (24.5 g, 1.05 eq) were dissolved in dimethyl sulfoxide (500 mL), and 10% Pd—C (PE type) (725.0 mg, 0.2 mol %) and 1,1′-bis(diphenylphosphino)ferrocene (171.6 mg, 0.2 mol %) were added. After nitrogen substitution, a deaeration operation was performed under reduced pressure three times, and the mixture was stirred at inside temperature 80±5° C. for 1 hr. A solution of separately prepared tripotassium phosphate (66.1 g, 2.0 eq)/water (250 mL) was added to the reaction mixture at the same temperature, and the mixture was stirred at the same temperature for 4.5 hr. After cooling to 60° C., the mixture was partitioned. To the organic layer was added ethyl acetate (175 mL), and the mixture was cooled to 30° C. Pd—C was filtered off, and washed with ethyl acetate (125 mL). To the filtrate was added 10% brine (300 mL), and the mixture was partitioned. The aqueous layer was extracted with ethyl acetate (300 mL). The organic layers were combined and washed with 10% brine (300 mL×2). The organic layer was concentrated to about 150 mL, to the residue was added ethyl acetate (300 mL), and the mixture was concentrated to about 150 mL. To the residue were added ethyl acetate (250 mL) and activated carbon Shirasagi A (5 g), and the mixture was stirred for 30 min. The activated carbon was filtered off, and washed with ethyl acetate (150 mL). The filtrate was concentrated to about 150 mL, and the mixture was stirred at room temperature overnight. Heptane (750 mL) was added dropwise, and the mixture was stirred at room temperature for 2 hr. The crystals were filtered, and washed with ethyl acetate/heptane (25 mL/125 mL). The crystal was dried at 60° C. under reduced pressure to give the title compound (46.9 g, yield 90.0%).
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
24.5 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Name
tripotassium phosphate
Quantity
66.1 g
Type
reactant
Reaction Step Two
Name
Quantity
250 mL
Type
reactant
Reaction Step Two
Quantity
725 mg
Type
catalyst
Reaction Step Three
Quantity
171.6 mg
Type
catalyst
Reaction Step Three
Yield
90%

Identifiers

REACTION_CXSMILES
Br[C:2]1[C:7]([CH3:8])=[CH:6][C:5]([O:9][CH2:10][CH2:11][CH2:12][S:13]([CH3:16])(=[O:15])=[O:14])=[CH:4][C:3]=1[CH3:17].[CH:18]([C:20]1[CH:21]=[C:22](B(O)O)[CH:23]=[CH:24][CH:25]=1)=[O:19].P([O-])([O-])([O-])=O.[K+].[K+].[K+].O>CS(C)=O.[Pd].C1(P(C2C=CC=CC=2)[C-]2C=CC=C2)C=CC=CC=1.[C-]1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=C1.[Fe+2]>[CH3:17][C:3]1[CH:4]=[C:5]([O:9][CH2:10][CH2:11][CH2:12][S:13]([CH3:16])(=[O:15])=[O:14])[CH:6]=[C:7]([CH3:8])[C:2]=1[C:24]1[CH:23]=[CH:22][CH:21]=[C:20]([CH:18]=[O:19])[CH:25]=1 |f:2.3.4.5,9.10.11|

Inputs

Step One
Name
Quantity
50 g
Type
reactant
Smiles
BrC1=C(C=C(C=C1C)OCCCS(=O)(=O)C)C
Name
Quantity
24.5 g
Type
reactant
Smiles
C(=O)C=1C=C(C=CC1)B(O)O
Name
Quantity
500 mL
Type
solvent
Smiles
CS(=O)C
Step Two
Name
tripotassium phosphate
Quantity
66.1 g
Type
reactant
Smiles
P(=O)([O-])([O-])[O-].[K+].[K+].[K+]
Name
Quantity
250 mL
Type
reactant
Smiles
O
Step Three
Name
Quantity
725 mg
Type
catalyst
Smiles
[Pd]
Name
Quantity
171.6 mg
Type
catalyst
Smiles
C1(=CC=CC=C1)P([C-]1C=CC=C1)C1=CC=CC=C1.[C-]1(C=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.[Fe+2]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 (± 5) °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at inside temperature 80±5° C. for 1 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was stirred at the same temperature for 4.5 hr
Duration
4.5 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling to 60° C.
CUSTOM
Type
CUSTOM
Details
the mixture was partitioned
ADDITION
Type
ADDITION
Details
To the organic layer was added ethyl acetate (175 mL)
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was cooled to 30° C
FILTRATION
Type
FILTRATION
Details
Pd—C was filtered off
WASH
Type
WASH
Details
washed with ethyl acetate (125 mL)
ADDITION
Type
ADDITION
Details
To the filtrate was added 10% brine (300 mL)
CUSTOM
Type
CUSTOM
Details
the mixture was partitioned
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with ethyl acetate (300 mL)
WASH
Type
WASH
Details
washed with 10% brine (300 mL×2)
CONCENTRATION
Type
CONCENTRATION
Details
The organic layer was concentrated to about 150 mL, to the residue
ADDITION
Type
ADDITION
Details
was added ethyl acetate (300 mL)
CONCENTRATION
Type
CONCENTRATION
Details
the mixture was concentrated to about 150 mL
ADDITION
Type
ADDITION
Details
To the residue were added ethyl acetate (250 mL) and activated carbon Shirasagi A (5 g)
STIRRING
Type
STIRRING
Details
the mixture was stirred for 30 min
Duration
30 min
FILTRATION
Type
FILTRATION
Details
The activated carbon was filtered off
WASH
Type
WASH
Details
washed with ethyl acetate (150 mL)
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated to about 150 mL
STIRRING
Type
STIRRING
Details
the mixture was stirred at room temperature overnight
Duration
8 (± 8) h
ADDITION
Type
ADDITION
Details
Heptane (750 mL) was added dropwise
STIRRING
Type
STIRRING
Details
the mixture was stirred at room temperature for 2 hr
Duration
2 h
FILTRATION
Type
FILTRATION
Details
The crystals were filtered
WASH
Type
WASH
Details
washed with ethyl acetate/heptane (25 mL/125 mL)
CUSTOM
Type
CUSTOM
Details
The crystal was dried at 60° C. under reduced pressure

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CC1=C(C(=CC(=C1)OCCCS(=O)(=O)C)C)C1=CC(=CC=C1)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 46.9 g
YIELD: PERCENTYIELD 90%
YIELD: CALCULATEDPERCENTYIELD 87%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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